Cas no 1005298-35-0 (2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide)
![2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/1005298-35-0x500.png)
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
-
- インチ: 1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-11-12-19-16(15-17)7-5-13-25(19)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26)
- InChIKey: WEUUDRVFZDJLBQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2C(C1=CC=CO1)=O)(=O)C1=CC=CC=C1OCC
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2040-0105-2μmol |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-40mg |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-20μmol |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-3mg |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-15mg |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-20mg |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-50mg |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-10μmol |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-25mg |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2040-0105-75mg |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
1005298-35-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 関連文献
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideに関する追加情報
Recent Advances in the Study of 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS: 1005298-35-0)
The compound 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS: 1005298-35-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The compound's unique structural features, including the tetrahydroquinoline core and furan-2-carbonyl moiety, suggest promising interactions with various biological targets, making it a subject of intense investigation.
Recent studies have highlighted the compound's role as a modulator of key signaling pathways, particularly those involved in inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibits potent inhibitory effects on NF-κB signaling, a pathway central to inflammatory responses and tumor progression. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity for specific protein targets, revealing a high degree of specificity for the IKKβ kinase domain.
Further investigations into the pharmacokinetic properties of this compound have been conducted, with a focus on its metabolic stability and bioavailability. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters (2024) evaluated the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, demonstrating favorable oral bioavailability and moderate plasma protein binding. These findings suggest that 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could be a viable candidate for further drug development, particularly for oral administration.
In addition to its anti-inflammatory and potential anticancer properties, emerging research has explored the compound's utility in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience investigated its neuroprotective effects in models of Alzheimer's disease, showing significant reduction in amyloid-beta aggregation and tau hyperphosphorylation. The study proposed that the compound's ability to cross the blood-brain barrier and modulate multiple pathological targets makes it a promising multi-target-directed ligand (MTDL) for complex neurodegenerative disorders.
The synthetic routes to 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide have also been optimized in recent years. A 2023 publication in Organic Process Research & Development described a scalable, high-yield synthesis with improved purity profiles, addressing previous challenges in large-scale production. This advancement is particularly significant for facilitating further pharmacological studies and potential clinical translation of the compound.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to develop analogs with enhanced potency and selectivity. Preliminary results from these efforts, presented at recent conferences, indicate that modifications to the ethoxybenzamide moiety can significantly influence target engagement while maintaining favorable drug-like properties. These developments underscore the compound's potential as a lead structure for the development of novel therapeutic agents across multiple disease areas.
In conclusion, the growing body of research on 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS: 1005298-35-0) highlights its multifaceted pharmacological potential. From its initial discovery as a synthetic intermediate to its current status as a promising therapeutic candidate, this compound continues to reveal new dimensions of biological activity. Future research directions likely include more extensive preclinical evaluation, further optimization of its pharmacological profile, and exploration of combination therapies. The compound's journey from bench to bedside represents an exciting frontier in chemical biology and drug discovery.
1005298-35-0 (2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide) 関連製品
- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)
- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)
- 1354960-80-7(5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)
- 89211-36-9(3-(Ethylsulfonyl)propanoic acid)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)
- 1788054-65-8(7-bromo-1h,2h,3h-pyrrolo[3,2-c]pyridin-2-one)
- 2138183-26-1(2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)
- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)
- 1602127-82-1(1-(furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one)
- 22308-09-4(1,1-Cyclobutanedimethanol,1,1-bis(4-methylbenzenesulfonate))



